tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-8-carboxylate tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-8-carboxylate
Brand Name: Vulcanchem
CAS No.: 2386720-52-9
VCID: VC4329358
InChI: InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-4-6-13-8-5-12-9(13)14/h5,8H,4,6-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCN2C1=NC=C2
Molecular Formula: C11H17N3O2
Molecular Weight: 223.276

tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-8-carboxylate

CAS No.: 2386720-52-9

Cat. No.: VC4329358

Molecular Formula: C11H17N3O2

Molecular Weight: 223.276

* For research use only. Not for human or veterinary use.

tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-8-carboxylate - 2386720-52-9

Specification

CAS No. 2386720-52-9
Molecular Formula C11H17N3O2
Molecular Weight 223.276
IUPAC Name tert-butyl 6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate
Standard InChI InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-4-6-13-8-5-12-9(13)14/h5,8H,4,6-7H2,1-3H3
Standard InChI Key NDLNGQVKTLSROK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCN2C1=NC=C2

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure features a partially saturated imidazo[1,2-a]pyrimidine ring system, where the imidazole ring is fused to a pyrimidine ring. The tert-butyl carboxylate group is appended at the 8-position of the bicyclic framework, introducing steric bulk and influencing the molecule’s electronic properties. The IUPAC name, tert-butyl 6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate, reflects the partial saturation of the pyrimidine ring, which exists in a dihydro state.

Molecular Properties

Key molecular parameters include:

PropertyValue
Molecular FormulaC₁₁H₁₇N₃O₂
Molecular Weight223.276 g/mol
CAS Registry Number2386720-52-9
Standard InChIInChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-4-6-13-8-5-12...

The tert-butyl group enhances the compound’s lipophilicity, as evidenced by its computed partition coefficient (logP), while the carboxylate moiety contributes to potential hydrogen-bonding interactions.

Synthetic Methodologies

Industrial Considerations

Scaling this synthesis would require optimizing reaction conditions (e.g., temperature, solvent selection) and implementing continuous purification techniques like simulated moving bed chromatography. Industrial production also necessitates stringent control over byproducts, particularly isomers arising from regioselectivity challenges during cyclization .

Physicochemical and Spectroscopic Profiles

Solubility and Stability

The compound’s solubility is influenced by its tert-butyl group, which imparts moderate lipophilicity. It is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability under ambient conditions remains unconfirmed, though carbamates generally exhibit sensitivity to strong acids or bases, which could hydrolyze the ester linkage.

Spectroscopic Data

While experimental spectra are unavailable, predictive data can be inferred:

  • IR Spectroscopy: Peaks corresponding to C=O stretching (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) are expected .

  • NMR: The tert-butyl group would appear as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C), while the imidazo-pyrimidine protons would resonate in the aromatic region (7–9 ppm) .

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